

Application Notes and Protocols for Nucleic Acid Precipitation Using Isopropyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopyrimol*

Cat. No.: *B1615134*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precipitation of nucleic acids from aqueous solutions is a fundamental technique in molecular biology, essential for concentrating and purifying DNA and RNA. Isopropyl alcohol (isopropanol) is a widely used reagent for this purpose. This document provides a detailed protocol for the precipitation of nucleic acids using isopropyl alcohol, outlines the key principles, and presents comparative data to aid in methodological decisions. Isopropanol is particularly advantageous when working with large sample volumes due to the smaller volume of alcohol required for precipitation compared to ethanol. Furthermore, precipitation can often be performed at room temperature, which can minimize the co-precipitation of salts.^[1]

Principle of Isopropanol Precipitation

The precipitation of nucleic acids with isopropanol is based on the principle of reducing the solubility of the nucleic acid molecules in the aqueous solution. This is achieved through two key actions:

- **Neutralization of Charge:** The negatively charged phosphate backbone of nucleic acids is neutralized by the addition of monovalent cations, typically from salts like sodium acetate, ammonium acetate, or sodium chloride. This reduces the repulsion between the nucleic acid molecules.

- **Reduction of the Dielectric Constant:** Isopropanol has a lower dielectric constant than water. Its addition to the aqueous solution disrupts the hydration shell around the nucleic acid molecules, making it easier for the cations to interact with and shield the phosphate groups. This decrease in solubility causes the nucleic acids to aggregate and precipitate out of the solution.

DNA is less soluble in isopropanol than in ethanol, meaning a smaller volume of isopropanol is required for precipitation.[\[1\]](#)[\[2\]](#)

Comparative Data: Isopropanol vs. Ethanol Precipitation

The choice between isopropanol and ethanol for nucleic acid precipitation can impact the recovery and purity of the sample. The following table summarizes quantitative data on the recovery rates of different nucleic acids using isopropanol and ethanol.

Nucleic Acid Type	Precipitant	Alcohol Volume (v/v)	Co-precipitant	Average Recovery Rate (%)
miRNA	Ethanol	3x	None	74
Isopropanol	1x	None	61	85
Primer	Ethanol	3x	None	
Isopropanol	1x	None	60	63
PCR Product	Ethanol	2x	None	
Isopropanol	1x	None	58	72
Ethanol	2x	Glycogen	72	
Isopropanol	1x	Glycogen	65	72
Ethanol	2x	LPA	72	
Isopropanol	1x	LPA	67	~90
Plasmid	Ethanol	2x	None	
Isopropanol	1x	None	~90	

Data synthesized from a systematic investigation of nucleic acid precipitation factors.^[3] Note that for medium-length PCR products and long plasmids, similar recovery rates were observed between ethanol and isopropanol.^[3]

Experimental Protocol

This protocol provides a general procedure for precipitating nucleic acids from an aqueous solution using isopropyl alcohol.

Materials

- Nucleic acid sample in an aqueous solution
- Isopropanol (100%, room temperature)

- Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate; or 5 M Sodium Chloride)
- 70% Ethanol (prepared with nuclease-free water, stored at -20°C)
- Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Microcentrifuge
- Pipettes and nuclease-free pipette tips
- Nuclease-free microcentrifuge tubes

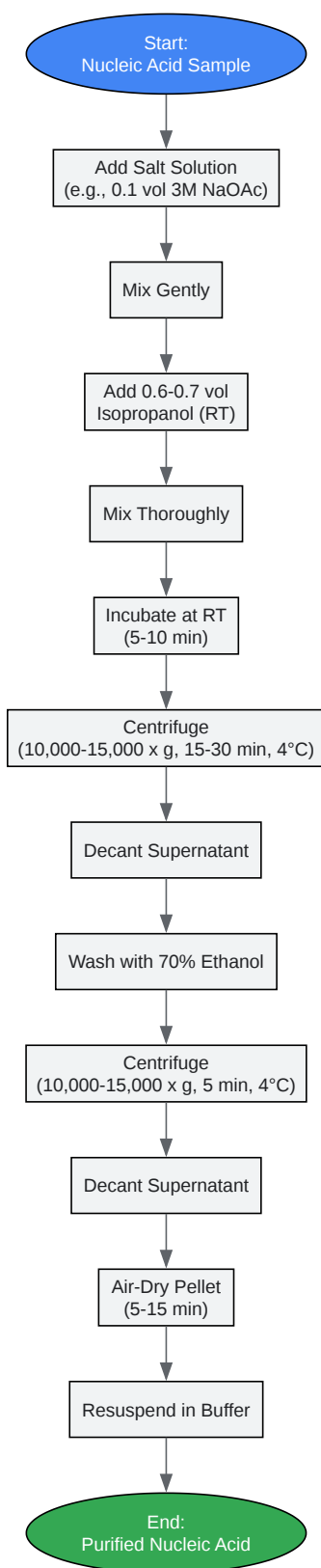
Procedure

- **Salt Addition:** To your nucleic acid sample, add the salt solution to the desired final concentration. For example, add 1/10th volume of 3 M Sodium Acetate (final concentration of 0.3 M). Mix gently by inverting the tube.
- **Isopropanol Addition:** Add 0.6 to 0.7 volumes of room temperature isopropanol to the sample.^[4] For example, if your sample volume is 100 µL, add 60-70 µL of isopropanol. Mix thoroughly by inverting the tube several times until a homogenous solution is achieved. A precipitate may become visible at this stage.
- **Incubation:** Incubate the mixture at room temperature for 5 to 10 minutes. For very low concentrations of nucleic acids, the incubation time can be extended.
- **Centrifugation:** Centrifuge the sample at 10,000–15,000 x g for 15–30 minutes at 4°C. This will pellet the precipitated nucleic acids at the bottom of the tube. It is advisable to orient the tubes in the centrifuge with the hinge facing outwards to know the expected location of the pellet.
- **Supernatant Removal:** Carefully decant or pipette off the supernatant without disturbing the nucleic acid pellet. The pellet may be glassy and difficult to see, especially with isopropanol precipitation.^[1]
- **Washing:** Add 500 µL to 1 mL of ice-cold 70% ethanol to the tube. This step washes away residual salts and isopropanol. Gently invert the tube a few times to wash the pellet.

- **Second Centrifugation:** Centrifuge the sample at 10,000–15,000 x g for 5 minutes at 4°C.
- **Final Supernatant Removal:** Carefully decant or pipette off the ethanol, taking care not to disturb the pellet. A brief, gentle spin can help collect any remaining droplets at the bottom of the tube for complete removal with a fine pipette tip.
- **Drying:** Air-dry the pellet at room temperature for 5-15 minutes. It is crucial not to over-dry the pellet, as this can make it difficult to redissolve. The pellet should be translucent or slightly white and should not be completely desiccated.
- **Resuspension:** Resuspend the nucleic acid pellet in an appropriate volume of nuclease-free water or TE buffer. Gently pipette the solution up and down to dissolve the pellet completely. If necessary, incubate at a slightly elevated temperature (e.g., 55-65°C) for a few minutes to aid in resuspension, particularly for large genomic DNA.

Experimental Workflow

The following diagram illustrates the key steps in the nucleic acid precipitation workflow using isopropyl alcohol.



[Click to download full resolution via product page](#)

Caption: Workflow for precipitating nucleic acids using isopropyl alcohol.

Troubleshooting and Considerations

- Low Yield:
 - Ensure the correct volume of isopropanol and salt has been added.
 - Increase incubation time or perform incubation at a lower temperature (though this may increase salt co-precipitation).[\[1\]](#)
 - For very low concentrations of nucleic acids, consider using a co-precipitant like glycogen or linear polyacrylamide (LPA).[\[3\]](#)
- Poor Purity (Low A260/A280 or A260/A230 Ratios):
 - Ensure the pellet is adequately washed with 70% ethanol to remove residual salts and other contaminants.
 - Avoid carrying over any of the supernatant after precipitation.
 - Precipitating at room temperature can help minimize salt co-precipitation compared to colder temperatures.[\[1\]](#)
- Pellet Difficult to See:
 - Pellets from isopropanol precipitation can be glassy and less visible than those from ethanol precipitation.[\[1\]](#)
 - Marking the tube before centrifugation helps in locating the pellet.
 - Using a co-precipitant can make the pellet more visible.
- Difficulty Redissolving the Pellet:
 - Do not over-dry the pellet.
 - Resuspend in a pre-warmed buffer and allow sufficient time for the pellet to dissolve, with gentle agitation if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. science.smith.edu [science.smith.edu]
- 2. abyntek.com [abyntek.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Isopropanol DNA Precipitation - Best for DNA Concentration protocol 1000 [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Nucleic Acid Precipitation Using Isopropyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615134#protocol-for-precipitating-nucleic-acids-using-isopropyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com